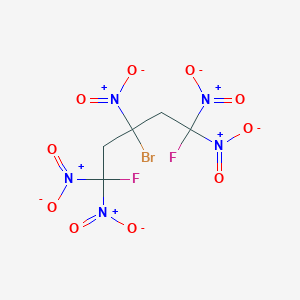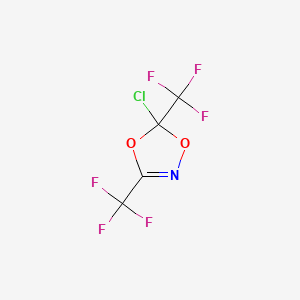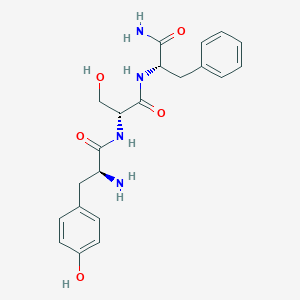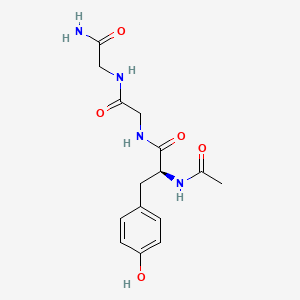
Piperazinium, 1,1-dimethyl-4-nitroso-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazinium, 1,1-dimethyl-4-nitroso-, iodide is an organic compound with the molecular formula C12H19IN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in biochemical research and as a ganglionic stimulant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazinium, 1,1-dimethyl-4-nitroso-, iodide typically involves the reaction of 1,1-dimethylpiperazine with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction proceeds through the formation of a nitroso intermediate, which is then iodinated to yield the final product. The reaction conditions often include maintaining a low temperature to control the formation of by-products and to ensure the stability of the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to obtain a high-purity compound suitable for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazinium, 1,1-dimethyl-4-nitroso-, iodide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted piperazines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Piperazinium, 1,1-dimethyl-4-nitroso-, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other piperazine derivatives.
Biology: The compound is studied for its effects on biological systems, particularly its role as a ganglionic stimulant.
Medicine: Research is conducted on its potential therapeutic applications, including its effects on the nervous system.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of piperazinium, 1,1-dimethyl-4-nitroso-, iodide involves its interaction with nicotinic acetylcholine receptors. As a non-selective nicotinic acetylcholine receptor agonist, it stimulates sympathetic ganglia and adrenal medullary tissue. This action leads to the release of neurotransmitters such as acetylcholine, which in turn affects various physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethyl-4-phenylpiperazinium iodide: Another piperazine derivative with similar ganglionic stimulant properties.
N1-acetyl-N4-dimethyl-piperazinium iodide: A compound with central nicotinic action.
N1-phenyl-N4-dimethyl-piperazinium iodide: Known for its central nicotinic action.
Uniqueness
Piperazinium, 1,1-dimethyl-4-nitroso-, iodide is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives. Its ability to undergo specific oxidation and reduction reactions makes it a valuable compound for research in organic chemistry and biochemistry.
Propriétés
Numéro CAS |
81189-50-6 |
|---|---|
Formule moléculaire |
C6H14IN3O |
Poids moléculaire |
271.10 g/mol |
Nom IUPAC |
1,1-dimethyl-4-nitrosopiperazin-1-ium;iodide |
InChI |
InChI=1S/C6H14N3O.HI/c1-9(2)5-3-8(7-10)4-6-9;/h3-6H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
ZQFLDAPGECENGH-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCN(CC1)N=O)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14410345.png)
![dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)
![Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane](/img/structure/B14410360.png)

![6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14410368.png)



![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide](/img/structure/B14410389.png)
![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)

![(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14410407.png)

![3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14410419.png)
